Amikacin hydrate
CAS No.: 1257517-67-1
Cat. No.: VC20761486
Molecular Formula: C22H45N5O14
Molecular Weight: 603.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1257517-67-1 |
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Molecular Formula | C22H45N5O14 |
Molecular Weight | 603.6 g/mol |
IUPAC Name | (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate |
Standard InChI | InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 |
Standard InChI Key | DTSOZYYWEZJFSS-XTHCGPPUSA-N |
Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O |
SMILES | C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O |
Canonical SMILES | C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O |
Chemical Structure and Properties
Amikacin hydrate is characterized by specific chemical and physical properties that contribute to its antimicrobial efficacy. As a hydrated form of amikacin, it contains water molecules in its crystal structure, differentiating it from the anhydrous form.
Basic Chemical Information
The essential chemical characteristics of amikacin hydrate include:
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Physical State: Solid
Nomenclature and Identification
Amikacin hydrate is also known by several synonyms including BAY 41-6551 hydrate and NSC85508 . Its IUPAC name reflects its complex molecular structure: (S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide .
The compound is structurally related to kanamycin A but has been modified to reduce susceptibility to bacterial enzymes that can inactivate other aminoglycosides, explaining its effectiveness against resistant strains .
Mechanism of Action
The antimicrobial activity of amikacin hydrate stems from its ability to interfere with bacterial protein synthesis, a mechanism shared with other aminoglycoside antibiotics.
Molecular Targets
Amikacin hydrate primarily targets bacterial ribosomes, specifically binding to the 30S ribosomal subunit . This interaction occurs at the 30S ribosomal protein S12 in bacteria such as Escherichia coli .
Effect on Protein Synthesis
Upon binding to the 30S ribosomal subunit, amikacin hydrate causes:
This disruption of protein synthesis ultimately prevents bacteria from producing proteins vital to their growth and survival, resulting in bactericidal activity against susceptible organisms .
Antimicrobial Spectrum
Amikacin hydrate demonstrates broad-spectrum activity against numerous bacterial pathogens, with particular effectiveness against certain types of challenging infections.
Gram-Negative Coverage
Amikacin hydrate is especially valuable for its activity against gram-negative bacteria, including:
This coverage of resistant gram-negative organisms makes amikacin hydrate particularly valuable in settings where antibiotic resistance is a concern.
Mycobacterial Activity
Beyond conventional gram-negative bacteria, amikacin hydrate also demonstrates activity against several mycobacterial species:
This mycobacterial activity makes amikacin hydrate useful in treating conditions such as nontuberculous mycobacterial infections, which can cause persistent cough, fatigue, weight loss, night sweats, and shortness of breath .
Activity Against Resistant Strains
A significant advantage of amikacin hydrate is its effectiveness against bacterial strains that have developed resistance to other aminoglycosides:
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Many gram-negative organisms resistant to gentamicin and tobramycin remain sensitive to amikacin in vitro
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This retained activity is attributed to the structural modifications that protect amikacin from enzymatic deactivation
Pharmacokinetics
Understanding the pharmacokinetic properties of amikacin hydrate is essential for its appropriate clinical use, particularly given its potential for toxicity.
Absorption and Distribution
Amikacin hydrate demonstrates the following absorption characteristics:
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Following IM administration of 7.5 mg/kg in adults with normal renal function, peak plasma concentrations of 17-25 μg/mL occur within 45 minutes to 2 hours
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Following IV infusion of the same dose over 1 hour, peak plasma concentrations average 38 μg/mL immediately post-infusion
The distribution properties include:
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Volume of distribution: 24 L (28% of body weight in healthy adults)
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Distribution into bile, sputum, bronchial secretions, and various body fluids
Metabolism and Elimination
Amikacin hydrate undergoes minimal metabolism and is primarily eliminated by the kidneys:
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94-98% of a single dose is excreted unchanged by glomerular filtration within 24 hours in patients with normal renal function
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In renal impairment, clearance decreases proportionally to the severity of impairment
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Dosing adjustments based on creatinine clearance are necessary for patients with impaired renal function
Therapeutic Applications and Dosing
Clinical applications of amikacin hydrate span various types of infections, with dosing strategies tailored to specific patient populations and indications.
Clinical Indications
Amikacin hydrate is used in the treatment of:
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Severe infections caused by resistant gram-negative bacteria
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Mycobacterial infections, including nontuberculous mycobacteria
A review of clinical trials involving 1,098 patients treated with amikacin across 79 research centers found an 81% cure rate among evaluable patients, with clinical remission and eradication of the infecting pathogen .
Administration Routes and Formulations
Amikacin hydrate is administered through various routes, each with specific applications:
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Intramuscular injection
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Intravenous infusion
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Aerosolized/inhaled administration (investigated in clinical trials)
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Topical application via impregnated dressings (investigated for burn patients)
The choice of administration route depends on the type and severity of infection, patient factors, and desired drug distribution to the site of infection.
Current Clinical Trials
Several clinical trials are investigating novel applications and administration methods for amikacin hydrate:
NCT Number | Title | Condition Or Disease | Phase | Start Date | Sponsor | Status |
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NCT03149640 | Study Comparing Inhaled Amikacin Versus Placebo to Prevent Ventilator Associated Pneumonia | Pneumonia, Ventilator-Associated | Phase 3 | July 19, 2017 | University Hospital, Tours | Recruiting |
NCT02872272 | Amikacin Pharmacokinetic Profile in Plasma and Tissue After an Administration Using Impregnated Dressings in Burned Patient Population | Burn Patients | Phase 4 | January 2017 | Assistance Publique Hopitaux De Marseille | Unknown |
NCT02709265 | Open-Label Phase 1 Study of Aerosolized Amikacin and Fosfomycin in Healthy Volunteers | Healthy | Phase 1 | April 2016 | Cardeas Pharma | Completed |
NCT02897869 | DDI Study to Investigate Interaction Between Amikacin and POL7080 | Healthy | Phase 1 | April 2016 | Polyphor Ltd. | Completed |
NCT02538588 | Comparison of Amikacin Lung Delivery With Two Nebulizers | Healthy, Cystic Fibrosis | Not Applicable | August 2015 | Cliniques universitaires Saint-Luc | Unknown |
Table 1: Current clinical trials involving amikacin hydrate
Recent Research Developments
Recent scientific investigations have expanded our understanding of amikacin hydrate's potential applications and mechanisms for enhancing its efficacy.
Combination Therapy Studies
A notable recent study examined the in vitro antimicrobial activity of rutin hydrate (RH) alone and in combination with amikacin against 12 reference bacterial strains . Key findings include:
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RH showed varying antimicrobial potential with Minimal Inhibitory Concentrations (MICs) ranging from 128 to 1024 μg/mL
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The RH-amikacin combination demonstrated enhanced activity against gram-negative bacteria, with four synergistic and two additive interactions observed
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For gram-positive isolates, the combination showed indifferent effects in four out of six strains and additive effects in two strains
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This research suggests potential benefits from combining amikacin with other compounds to enhance efficacy against certain pathogens
Antimicrobial Susceptibility Testing
Amikacin hydrate is frequently used in clinical antimicrobial susceptibility testing (AST) to guide therapeutic decisions:
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Samples tested with a 30 μg amikacin disc showing a zone of inhibition <14 mm in diameter are considered resistant
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Intermediate resistance zones of inhibition typically measure 15-16 mm in diameter
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These tests reduce the risk of using amikacin against resistant bacteria and help optimize antimicrobial therapy
Manufacturer | Product number | Product description | CAS number | Packaging | Price (USD) | Updated |
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Sigma-Aldrich | A3650 | Amikacin hydrate aminoglycoside antibiotic | 1257517-67-1 | 5g | $318.4 | 2024-03-01 |
ChemScene | CS-2711 | Amikacin hydrate | 1257517-67-1 | 50mg | $50 | 2021-12-16 |
ChemScene | CS-2711 | Amikacin hydrate | 1257517-67-1 | 100mg | $80 | 2021-12-16 |
AK Scientific | 2212AH | Amikacin hydrate | 1257517-67-1 | 500mg | $158 | 2021-12-16 |
ChemScene | CS-2711 | Amikacin hydrate | 1257517-67-1 | 500mg | $200 | 2021-12-16 |
Table 2: Commercial availability and pricing of amikacin hydrate
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